N-(2,4-difluorophenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Description
This compound features a multifunctional structure comprising a pyridazine core linked to a 4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl moiety via a sulfanyl bridge, with an N-(2,4-difluorophenyl)acetamide group. Synthesis of such compounds typically involves nucleophilic substitution or coupling reactions, as evidenced by methods for related thioacetamides using THF, diisopropylethylamine, or DMF as solvents .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4OS3/c1-11-19(30-20(23-11)16-3-2-8-28-16)15-6-7-18(26-25-15)29-10-17(27)24-14-5-4-12(21)9-13(14)22/h2-9H,10H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIPLAIQCFZIJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide typically involves multi-step organic synthesis. The process may include:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Synthesis of the pyridazine ring: Pyridazines can be synthesized via the reaction of hydrazines with 1,4-diketones.
Coupling reactions: The thiazole and pyridazine rings can be coupled using cross-coupling reactions such as Suzuki or Stille coupling.
Introduction of the fluorinated phenyl group: This can be done through nucleophilic aromatic substitution reactions.
Final assembly: The final compound is assembled through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the nitro groups if present or at the double bonds in the heterocyclic rings.
Substitution: The fluorinated phenyl ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily investigated for its potential therapeutic applications in various diseases. Its structure suggests several possible mechanisms of action:
- Anticancer Activity : The presence of thiazole and pyridazine rings has been associated with anticancer properties. Compounds with similar structures have shown efficacy in inhibiting tumor growth by interfering with cell signaling pathways and inducing apoptosis in cancer cells.
- Antimicrobial Properties : Research indicates that compounds containing thiophene and thiazole moieties exhibit antimicrobial activities. The unique structural features of N-(2,4-difluorophenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide may enhance its effectiveness against various bacterial and fungal strains.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. Key findings from SAR studies include:
- Fluorination Effects : The introduction of fluorine atoms in the phenyl group can significantly enhance the compound's lipophilicity and metabolic stability, potentially leading to improved bioavailability and potency.
- Moiety Interactions : The combination of thiazole and pyridazine rings may facilitate stronger interactions with biological targets due to their ability to form hydrogen bonds and π-stacking interactions.
Synthetic Routes and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thiazole : Achieved through Hantzsch thiazole synthesis involving α-haloketones and thioamides.
- Pyridazine Synthesis : Constructed via reactions between hydrazines and diketones.
- Coupling Reactions : The thiazole and pyridazine rings are coupled using cross-coupling techniques such as Suzuki coupling.
- Fluorinated Phenyl Group Introduction : Accomplished through nucleophilic aromatic substitution reactions.
The mechanism of action is likely dependent on the specific biological target, with potential interactions involving proteins, enzymes, or nucleic acids that lead to modulation of various biological pathways.
Case Studies and Research Findings
Several case studies have explored the efficacy of compounds related to N-(2,4-difluorophenyl)-2-{6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5 -yl]pyridazin -3 -yl}sulfanyl)acetamide:
- Anticancer Studies : A study demonstrated that compounds with similar structural motifs inhibited proliferation in various cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Antimicrobial Efficacy : Research found that derivatives exhibited significant activity against drug-resistant bacterial strains, highlighting their potential as novel antimicrobial agents.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or nucleic acids, leading to inhibition or activation of biological pathways. The presence of fluorine atoms can enhance binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Structural Features and Key Differences
The following table highlights structural variations among the target compound and similar derivatives:
Key Observations :
- Heterocyclic Core: The pyridazine-thiazol combination in the target compound is distinct from triazols (e.g., ) or pyrimidinones (e.g., ). Pyridazine’s electron-deficient nature may enhance binding to enzymes like kinases or proteases .
- Substituent Effects: Fluorination at the 2,4-positions on the phenyl ring (target compound) vs. mono-fluorination (e.g., ) likely alters steric and electronic profiles, affecting target affinity. Thiophen-2-yl groups (target and ) may improve π-π stacking in hydrophobic binding pockets compared to phenyl or benzyl groups .
- Biological Activity : While direct data for the target compound is absent, structurally related thioacetamides exhibit antibacterial (MIC values: 32 µg/mL for triazol derivatives ) or Orco agonist activity (e.g., VUAA-1 analogues ).
Physicochemical and Pharmacokinetic Properties
Implications :
- Fluorine atoms may reduce metabolic degradation, extending half-life compared to non-fluorinated derivatives .
Biological Activity
N-(2,4-difluorophenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound notable for its potential biological activities. The compound features a combination of fluorinated phenyl, thiazole, thiophene, and pyridazine moieties, which are often associated with various pharmacological effects. This article aims to explore the biological activity of this compound through a review of its mechanisms, case studies, and research findings.
Chemical Structure and Properties
The IUPAC name of the compound is N-(2,4-difluorophenyl)-2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide. Its molecular formula is C20H14F2N4OS3 with a molecular weight of 442.43 g/mol. The presence of fluorine atoms in the structure may enhance the compound's binding affinity to biological targets due to their electronegative nature.
The biological activity of this compound is thought to involve interactions with specific proteins and enzymes within the body. Such interactions can lead to the modulation of various biological pathways, including:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory processes or cancer progression.
- Receptor Binding : It may bind to specific receptors, altering cellular signaling pathways that contribute to disease states.
- Antioxidant Activity : The compound could exhibit properties that reduce oxidative stress within cells.
Biological Activity and Case Studies
Research has indicated several areas where this compound exhibits promising biological activity:
1. Anti-inflammatory Effects
In studies assessing anti-inflammatory properties, derivatives similar to this compound have shown significant inhibition of inflammatory markers such as COX-2 and iNOS in vitro. For instance, compounds with similar thiazole and pyridazine moieties demonstrated a marked reduction in mRNA expression levels for these enzymes when tested in RAW264.7 macrophage cells .
2. Anticancer Activity
Preliminary studies suggest that compounds containing similar structural features can induce apoptosis in cancer cell lines. A case study involving thiazole derivatives indicated that they could effectively inhibit proliferation in various cancer types by triggering apoptotic pathways .
3. Antimicrobial Properties
Some derivatives have shown antimicrobial activity against a range of bacterial strains. The presence of thiophene and thiazole rings has been linked to enhanced antibacterial effects due to their ability to disrupt bacterial cell membranes .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
